molecular formula C23H23N3O2 B5576338 4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide

4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide

Cat. No.: B5576338
M. Wt: 373.4 g/mol
InChI Key: HWAKXJKBAYHHBN-XIEYBQDHSA-N
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Description

4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a phenoxyphenyl group, and a butanamide backbone.

Scientific Research Applications

4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

While 4-ANPP itself is not psychoactive, it is a precursor to fentanyl, a powerful opioid that binds to opioid receptors in the brain, producing analgesia and euphoria .

Safety and Hazards

4-ANPP is a precursor to fentanyl, a potent opioid that can cause respiratory depression, unconsciousness, and death in high doses . Therefore, handling 4-ANPP requires caution due to its potential to be converted into a dangerous substance.

Future Directions

The presence of 4-ANPP in illicit drug samples suggests that it is being used to synthesize fentanyl . Efforts to control the opioid crisis may involve regulating the sale and distribution of 4-ANPP and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide typically involves the condensation of an aniline derivative with a phenoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

  • Step 1: Formation of Schiff Base

      Reactants: Aniline derivative and phenoxybenzaldehyde

      Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)

      Solvent: Ethanol or methanol

      Conditions: Reflux for several hours

  • Step 2: Amidation

      Reactants: Schiff base and butanoyl chloride

      Catalyst: Base (e.g., triethylamine)

      Solvent: Dichloromethane

      Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives or substituted amides

Comparison with Similar Compounds

Similar Compounds

    4-anilino-N-phenethylpiperidine (4-ANPP): A precursor to fentanyl and related analogs.

    N-phenyl-1-(2-phenylethyl)-4-piperidinamine: Another compound with structural similarities.

Uniqueness

4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-23(15-8-16-24-20-10-3-1-4-11-20)26-25-18-19-9-7-14-22(17-19)28-21-12-5-2-6-13-21/h1-7,9-14,17-18,24H,8,15-16H2,(H,26,27)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAKXJKBAYHHBN-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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